Akt1-IN-7

DNA Damage and Repair Cancer Research Cell Biology

Researchers studying HDR-specific DNA repair mechanisms often face cross-pathway interference from non-selective inhibitors. YU238259 (CAS 1943733-16-1) is a selective HDR inhibitor that does not inhibit NHEJ, enabling clean pathway dissection. • LD50: 8.5 µM in BRCA2-deficient cells; no effect on PARP activity. • In vivo: 3 mg/kg i.p. delays tumor growth in BRCA2-/- xenografts. • Synergizes with IR, etoposide & PARP inhibitors. Global shipping; ≥98% purity.

Molecular Formula C34H29FN10
Molecular Weight 596.7 g/mol
Cat. No. B12363850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt1-IN-7
Molecular FormulaC34H29FN10
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=NC(=NC=C2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=C(C=C6)F)N=C4C7=C(N=CC=C7)N
InChIInChI=1S/C34H29FN10/c35-24-7-5-23(6-8-24)28-11-12-29-34(41-28)45(33(42-29)27-2-1-16-39-32(27)37)26-9-3-22(4-10-26)21-44-18-14-25(15-19-44)40-30-13-17-38-31(20-36)43-30/h1-13,16-17,25H,14-15,18-19,21H2,(H2,37,39)(H,38,40,43)
InChIKeyFSVWPSHAGGDLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YU238259 (4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile): Key Compound Overview for Scientific Procurement


The compound designated by the complex IUPAC name 4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile is more commonly known in research as YU238259 (CAS 1943733-16-1). It is a synthetic small molecule identified as a novel inhibitor of homology-dependent DNA repair (HDR) [1]. The compound was designed to exploit synthetic lethality in the context of DNA damage response and repair defects, particularly in tumors with BRCA2-deficiency [1]. Its mechanism involves the inhibition of HDR without affecting the non-homologous end-joining (NHEJ) pathway, leading to the accumulation of unresolved DNA double-strand breaks [1]. This targeted action makes it a valuable tool compound for investigating DNA repair pathways and a potential candidate for combination therapies with DNA-damaging agents.

Why Generic Substitution of YU238259 (4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile) is Scientifically Unjustified


In the landscape of DNA repair inhibitors, simple in-class substitution is not scientifically sound due to profound mechanistic and functional divergences. YU238259 is a specific inhibitor of the homology-dependent repair (HDR) pathway [1]. In contrast, other key DNA repair inhibitors operate through fundamentally different mechanisms. For example, compounds like NU7441 (KU-57788) and Nedisertib (M3814) are potent inhibitors of DNA-dependent protein kinase (DNA-PK), a core enzyme in the non-homologous end-joining (NHEJ) pathway [2][3]. PARP inhibitors, such as Olaparib, trap PARP on DNA and also primarily target single-strand break repair, which if left unrepaired can lead to HDR-dependent double-strand break repair [4]. The pathway selectivity of YU238259 is a critical differentiator, meaning it cannot be interchanged with NHEJ inhibitors like NU7441 or PARP inhibitors like Olaparib in assays designed to probe HDR-specific functions or synthetic lethal interactions dependent on HDR status. The quantitative evidence below demonstrates these critical distinctions that define the compound's unique research utility.

Product-Specific Quantitative Evidence for YU238259 (4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile)


YU238259 Pathway Selectivity: Specific Inhibition of HDR vs. NHEJ

YU238259 is a selective inhibitor of the homology-dependent DNA repair (HDR) pathway and does not inhibit the non-homologous end-joining (NHEJ) pathway. In contrast, the well-known DNA-PK inhibitor NU7441 (KU-57788) acts as an NHEJ pathway inhibitor. YU238259's selectivity is demonstrated in cell-based GFP reporter assays, where it shows a dose-dependent decrease in HDR efficiency but no effect on NHEJ frequency [1]. NU7441, however, potently inhibits DNA-PK, a key NHEJ component, with an IC50 of 14 nM, showing over 100-fold selectivity against related PIKK family kinases [2].

DNA Damage and Repair Cancer Research Cell Biology

BRCA2-Dependent Cytotoxicity: YU238259 vs. Olaparib (PARP Inhibitor)

YU238259 exhibits potent, selective cytotoxicity in BRCA2-deficient cells, a hallmark of synthetic lethality. In BRCA2-/- PEO1/4 cells, the LD50 is 8.7 µM, while it is >100 µM in BRCA2+/+ cells [1]. While both YU238259 and Olaparib (a PARP inhibitor) exploit synthetic lethality in BRCA-deficient contexts, they do so through distinct mechanisms. Olaparib is a PARP inhibitor that shows selective toxicity to BRCA1/2 mutant cells with much lower EC50 values (e.g., <1 µM in clonogenic assays) [2]. The differential LD50 values and mechanisms of action (HDR inhibition vs. PARP trapping) indicate that YU238259 provides an orthogonal chemical tool for investigating synthetic lethality.

Synthetic Lethality Cancer Research Targeted Therapy

YU238259 Exhibits Synergism with Radiotherapy and DNA-Damaging Chemotherapy Potentiated by BRCA2 Loss

YU238259 demonstrates strong synergism with ionizing radiation (IR), etoposide, and the PARP inhibitor olaparib. This effect is dramatically potentiated by BRCA2 deficiency. In clonogenic assays using DLD-1 BRCA2-KO cells, combination treatments with YU238259 and IR, etoposide, or olaparib yielded combination index (CI) values of <0.9, mathematically proving strong synergism [1]. While other DNA repair inhibitors like DNA-PK inhibitors also radiosensitize cells, the BRCA2-specific potentiation is a unique feature of YU238259's mechanism.

Combination Therapy Radiosensitization Cancer Research

YU238259 In Vivo Efficacy in BRCA2-Deficient Xenograft Models

In an in vivo setting, YU238259 (administered at 3 mg/kg i.p.) significantly delays tumor growth and increases survival in a BRCA2-/- DLD-1 mouse xenograft model, but has no effect on BRCA2+/+ tumors [1]. This contrasts with other DNA-PK inhibitors like Nedisertib (M3814), which is orally bioavailable and enhances the activity of DNA-damaging agents in various xenograft models irrespective of BRCA status [2]. YU238259's in vivo activity as a monotherapy is unique to its ability to induce synthetic lethality in BRCA2-deficient tumors.

In Vivo Pharmacology Xenograft Model Cancer Research

Optimal Research and Industrial Application Scenarios for YU238259 (4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile)


Investigating HDR-Specific Biology and Synthetic Lethality

Due to its selective inhibition of the HDR pathway, YU238259 is the preferred tool compound for studies aimed at dissecting HDR-specific functions in DNA repair, cell cycle progression, and genomic stability [1]. Its well-defined synthetic lethal interaction with BRCA2 loss makes it ideal for exploring HDR-dependency in various cancer models and for validating new synthetic lethal targets [1].

Radiosensitization and Chemosensitization Studies in BRCA-Deficient Cancers

The proven synergism of YU238259 with radiotherapy and DNA-damaging chemotherapeutics (e.g., etoposide, PARP inhibitors) in BRCA2-deficient models positions it as a key compound for preclinical combination therapy research [1]. It is specifically useful for studying how direct HDR inhibition can lower the effective dose of conventional therapies and overcome resistance in BRCA-mutant tumors [1].

In Vivo Preclinical Models of BRCA2-Deficient Tumors

YU238259 has demonstrated significant in vivo efficacy as a monotherapy in BRCA2-/- xenograft models, delaying tumor growth and increasing survival [1]. This makes it a valuable agent for in vivo proof-of-concept studies targeting BRCA2-mutant cancers, providing a direct link between HDR inhibition and therapeutic outcome in a living system [1].

Chemical Probe for Comparative DNA Repair Pathway Analysis

As a selective HDR inhibitor, YU238259 serves as a critical orthogonal probe when compared with NHEJ inhibitors (e.g., NU7441) or PARP inhibitors (e.g., Olaparib) [1][2][3]. Its use allows researchers to systematically dissect the contributions of distinct DNA repair pathways to cellular responses to genotoxic stress, providing a clear and interpretable result that is not confounded by off-pathway inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akt1-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.